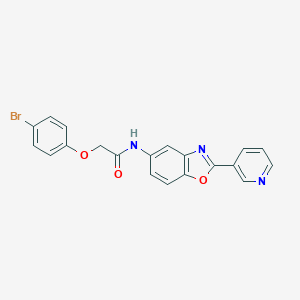
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide, also known as BPA, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a benzoxazole ring, a pyridine ring, and a bromophenyl group. BPA has been shown to have a variety of biological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide is not fully understood. However, several studies have suggested that 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide exerts its biological activities by targeting specific signaling pathways. For example, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been shown to decrease the levels of inflammatory cytokines and inhibit the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide is also stable under physiological conditions and can be easily synthesized in high purity and yield. However, there are also limitations to using 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide in lab experiments. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has low water solubility, which can limit its bioavailability. In addition, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been found to have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for the research of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide. One direction is to investigate the potential of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the structure-activity relationship of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide and develop more potent and selective analogs. Furthermore, it is important to study the pharmacokinetics and pharmacodynamics of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide in vivo to determine its efficacy and safety. Finally, it is important to investigate the potential of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide as a diagnostic tool for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide involves the reaction of 2-aminopyridine, 4-bromophenol, and 5-chloro-2-hydroxybenzoic acid under specific reaction conditions. The reaction yields 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide in high purity and yield. Several studies have been conducted to optimize the synthesis method and improve the yield of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been widely used in scientific research due to its diverse biological activities. It has been shown to have antitumor effects against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Propriétés
Formule moléculaire |
C20H14BrN3O3 |
|---|---|
Poids moléculaire |
424.2 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C20H14BrN3O3/c21-14-3-6-16(7-4-14)26-12-19(25)23-15-5-8-18-17(10-15)24-20(27-18)13-2-1-9-22-11-13/h1-11H,12H2,(H,23,25) |
Clé InChI |
MKCJVXXFUNIGBA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244990.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244991.png)
![2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244992.png)
![N-[4-(1-naphthoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B244998.png)

![3-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B245000.png)
![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B245001.png)

![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B245005.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![2-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B245008.png)
![N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B245009.png)
